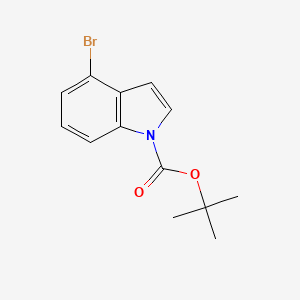
1-Boc-4-Bromindol
Übersicht
Beschreibung
Tert-butyl 4-bromo-1H-indole-1-carboxylate, also known as 4-Bromo-1H-indole, N-BOC protected, is a synthetic organic compound with the chemical formula C14H17BrNO2 . It is a potential precursor to biologically active natural products .
Synthesis Analysis
The compound has been synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .Molecular Structure Analysis
The molecular weight of tert-butyl 4-bromo-1H-indole-1-carboxylate is 296.16 g/mol. The IUPAC name is tert-butyl 4-bromo-1H-indole-1-carboxylate .Chemical Reactions Analysis
The compound is significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi . It is useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .Physical And Chemical Properties Analysis
The boiling point of a similar compound, tert-Butyl 1-indolecarboxylate, is 201 °C (lit.) . The density is 1.07 g/mL at 25 °C (lit.) , and the refractive index is n 20/D 1.543 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
1-Boc-4-Bromindol: wird in großem Umfang bei der Synthese verschiedener heterocyclischer Verbindungen eingesetzt. Seine Rolle in Mehrkomponentenreaktionen ermöglicht die Konstruktion polycyclischer Strukturen durch die Einbindung mehrerer fusionierter heterocyclischer Gerüste, was zu neuen Heterocyclen mit signifikanter chemischer und biomedizinischer Relevanz führt .
Profiling der biologischen Aktivität
Das Indol-Gerüst, zu dem This compound gehört, ist entscheidend für die Entwicklung von Verbindungen mit einer breiten Palette an biologischen Aktivitäten. Dazu gehören antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulöse, antidiabetische, antimalaria- und Anticholinesterase-Aktivitäten .
Cycloadditionsreaktionen
This compound: dient als vielseitiger Baustein in Cycloadditionsreaktionen, die für die Synthese verschiedener heterocyclischer Gerüste von entscheidender Bedeutung sind. Diese atomeffizienten Reaktionen gelten als umweltfreundlich und nachhaltig und tragen zur Konstruktion komplexer und biologisch relevanter heterocyclischer Verbindungen bei .
Alkaloidsynthese
Diese Verbindung ist entscheidend für die Konstruktion von Indolen als Bestandteil in ausgewählten Alkaloiden. Alkaloide, die den Indol-Kern enthalten, spielen eine bedeutende Rolle in der Zellbiologie und wurden zur Behandlung verschiedener Erkrankungen eingesetzt, darunter Krebs und mikrobielle Infektionen .
Entwicklung von pharmazeutischen Arzneimitteln
Aufgrund seiner hohen Reaktivität und Fähigkeit, an mehrere Rezeptoren zu binden, ist This compound bei der Synthese von Arzneimittelmolekülen wichtig. Es bietet einen wertvollen Rahmen für Behandlungsoptionen und die Entwicklung neuer therapeutischer Derivate .
Anwendungen in der grünen Chemie
Die Verwendung von This compound in der grünen Chemie ist bemerkenswert, insbesondere bei Reaktionen, die zu 100 % atomeffizient sind. Dies steht im Einklang mit den Prinzipien der grünen Chemie und fördert einen nachhaltigeren Ansatz zur chemischen Synthese .
Derivate von Mutterkornalkaloiden
Es wird bei der Synthese von Derivaten von Mutterkornalkaloiden wie Clavicipitinsäure verwendet. Diese Verbindungen haben signifikante biologische Aktivitäten und werden auf ihr Potenzial in verschiedenen therapeutischen Anwendungen untersucht .
Inhibitoren von Peptid-Deformylasen
This compound: Derivate wurden als potente Inhibitoren bakterieller Peptid-Deformylasen identifiziert, die für die Entwicklung von Antibiotika und anderen antimikrobiellen Mitteln von entscheidender Bedeutung sind .
Wirkmechanismus
- The primary target of 1-Boc-4-Bromoindole is not explicitly documented in the literature. However, indole derivatives, including 1-Boc-4-Bromoindole, often interact with various cellular receptors and enzymes due to their structural similarity to tryptophan and other biologically active compounds .
Target of Action
Biochemical Pathways
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-bromoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBNKNOAADXGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654209 | |
| Record name | tert-Butyl 4-bromo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676448-17-2 | |
| Record name | tert-Butyl 4-bromo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



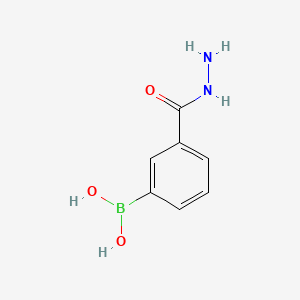
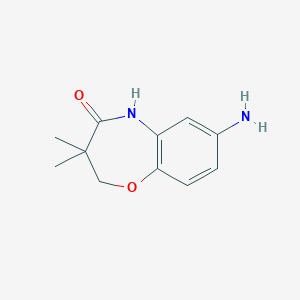
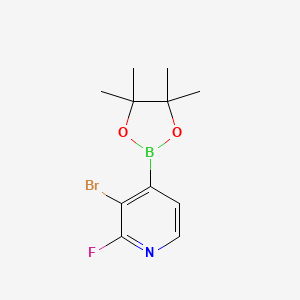
![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)
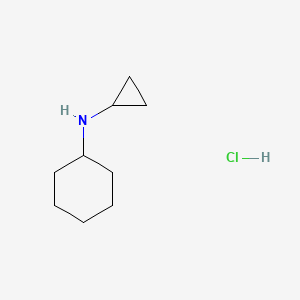
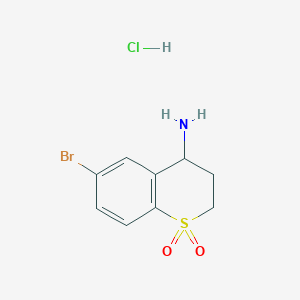
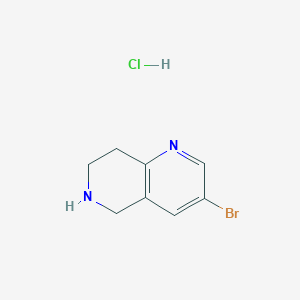
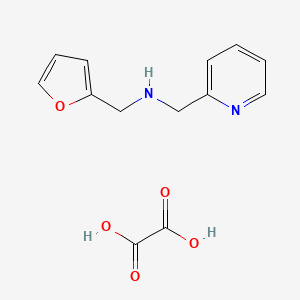

![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)
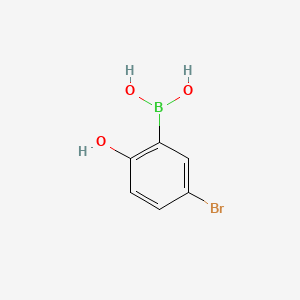
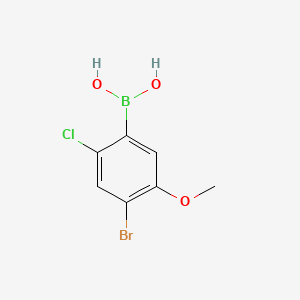
![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)